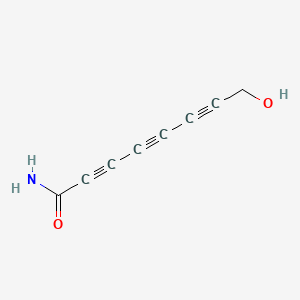
Agrocybin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agrocybin is a natural product found in Marasmius oreades and Agrocybe dura with data available.
Wissenschaftliche Forschungsanwendungen
Agrocybin in Agroecology and Sustainable Food Systems
This compound, a compound produced by the fungus Agrocybe perfecta, has been explored for its potential applications in agroecology and sustainable food systems. Rosa et al. (2006) studied its bioactive properties, including cytotoxic, immunosuppressive, and trypanocidal activities, suggesting potential uses in managing pests and diseases in agricultural contexts (Rosa et al., 2006).
This compound in Agroforestry and Environmental Sustainability
Agroforestry research has increasingly focused on sustainable and environmentally friendly practices. This compound's role in such systems could be significant, especially considering its natural origin and bioactive properties. Nair (2004) highlights the transformation of agroforestry into a rigorous scientific activity, where natural compounds like this compound could play a vital role in developing sustainable agricultural solutions (Nair, 2004).
This compound's Antifungal Properties for Crop Protection
The antifungal properties of this compound, derived from Agrocybe cylindracea, are significant for crop protection. Ngai et al. (2005) identified its potent antifungal activity against several fungal species, presenting a viable option for managing fungal diseases in crops without resorting to synthetic chemicals (Ngai et al., 2005).
This compound in Enhancing Agricultural Sustainability
Agroecological practices, which emphasize sustainable and ecological approaches to farming, could benefit from incorporating this compound. Its natural origin and bioactive properties align with the goals of agroecology to reduce reliance on synthetic chemicals. Caporali (2007) discusses the integration of ecological concepts in agriculture, where this compound could contribute to sustainable agroecosystems (Caporali, 2007).
Eigenschaften
IUPAC-Name |
8-hydroxyocta-2,4,6-triynamide |
|---|---|
InChI |
InChI=1S/C8H5NO2/c9-8(11)6-4-2-1-3-5-7-10/h10H,7H2,(H2,9,11) |
SMILES |
C(C#CC#CC#CC(=O)N)O |
Bioaktivität |
Antibacterial, Antifungal, Antiviral |
Sequenz |
ANDPQCLYGNVAAKF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



